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molecular formula C11H14N4O3 B1364261 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide CAS No. 752944-99-3

1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide

Cat. No. B1364261
M. Wt: 250.25 g/mol
InChI Key: BPQPTXRLVFYMEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08058299B2

Procedure details

A mixture of 5-nitro-2-chloro-pyridine (2 g, 12.6 mmol), piperidine-4-carboxylic acid amide (1.78 g, 13.9 mmol), and potassium carbonate (3.48 g, 25.2 mmol) in anhydrous 1,4 dioxane (65 mL) was heated in an oil bath at 100° C. for 5 hr. The reaction was diluted with water (500 mL) and extracted with ethyl acetate (500 mL). The resulting yellow precipitate that form in both layers was filtered off and washed with minimal ethyl acetate, dichloromethane, and hexanes, and dried. The aqueous layer was extracted with dichloromethane (three times with 200 mL each). This dichloromethane layer was washed with brine, combined with the original ethyl acetate extract dried over sodium sulfate, and concentrated to a yellow solid. The yellow solid and the original yellow filtered precipitate were combined to give 5′-nitro-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-carboxylic acid amide (2.93 g, 112%) as a yellow solid. LCMS calcd for C11H14N4O3 (m/e) 250, obsd 251 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7](Cl)=[N:8][CH:9]=1)([O-:3])=[O:2].[NH:11]1[CH2:16][CH2:15][CH:14]([C:17]([NH2:19])=[O:18])[CH2:13][CH2:12]1.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.O>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([N:11]2[CH2:16][CH2:15][CH:14]([C:17]([NH2:19])=[O:18])[CH2:13][CH2:12]2)=[N:8][CH:9]=1)([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)Cl
Name
Quantity
1.78 g
Type
reactant
Smiles
N1CCC(CC1)C(=O)N
Name
Quantity
3.48 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
65 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (500 mL)
FILTRATION
Type
FILTRATION
Details
The resulting yellow precipitate that form in both layers was filtered off
WASH
Type
WASH
Details
washed with minimal ethyl acetate, dichloromethane, and hexanes
CUSTOM
Type
CUSTOM
Details
dried
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (three times with 200 mL each)
WASH
Type
WASH
Details
This dichloromethane layer was washed with brine
EXTRACTION
Type
EXTRACTION
Details
extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow solid

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)N1CCC(CC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.93 g
YIELD: PERCENTYIELD 112%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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